5-Ethynyluracil;GW776C85
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Overview
Description
5-Ethynyluracil (GW776C85): is a synthetic compound known for its role as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of 5-fluorouracil . This compound has garnered significant attention in the field of cancer research due to its ability to enhance the efficacy and therapeutic index of 5-fluorouracil, a widely used chemotherapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyluracil involves the introduction of an ethynyl group to the uracil molecule. The process typically includes the following steps:
Starting Material: Uracil is used as the starting material.
Ethynylation: The ethynyl group is introduced using ethynylating agents under specific reaction conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity 5-Ethynyluracil.
Industrial Production Methods: While detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyluracil undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Cycloaddition Reactions: The compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to the presence of the alkyne group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Cycloaddition Reactions: Copper catalysts and azide-containing compounds are used under standard click chemistry conditions.
Major Products:
Substitution Reactions: Products include substituted uracil derivatives.
Cycloaddition Reactions: Products include triazole derivatives.
Scientific Research Applications
Chemistry: 5-Ethynyluracil is used as a reagent in click chemistry, facilitating the synthesis of various complex molecules through cycloaddition reactions .
Biology and Medicine: The compound is primarily used in cancer research. It enhances the efficacy of 5-fluorouracil by inhibiting DPD, thereby increasing the bioavailability and therapeutic index of 5-fluorouracil . This makes it a valuable tool in the treatment of various cancers, including colorectal and breast cancer .
Industry: In the pharmaceutical industry, 5-Ethynyluracil is used in the development of new chemotherapeutic regimens and in the synthesis of novel drug candidates .
Mechanism of Action
5-Ethynyluracil exerts its effects by irreversibly inhibiting dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the rapid degradation of 5-fluorouracil . By inhibiting DPD, 5-Ethynyluracil increases the half-life and bioavailability of 5-fluorouracil, allowing for more effective and sustained antitumor activity . This inhibition also reduces the formation of toxic catabolites, thereby improving the safety profile of 5-fluorouracil .
Comparison with Similar Compounds
N-(phosphonacetyl)-L-aspartate: Another modulator of 5-fluorouracil, but less effective compared to 5-Ethynyluracil.
Uniqueness: 5-Ethynyluracil is unique in its ability to irreversibly inhibit DPD, leading to a significant increase in the therapeutic index of 5-fluorouracil . This makes it a more potent and effective modulator compared to other compounds like leucovorin and N-(phosphonacetyl)-L-aspartate .
Properties
Molecular Formula |
C6H6N2O2 |
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Molecular Weight |
138.12 g/mol |
IUPAC Name |
5-ethynyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,4H,3H2,(H2,7,8,9,10) |
InChI Key |
JRKAVHZEHGAIAD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CNC(=O)NC1=O |
Origin of Product |
United States |
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